Benzyl 2-bromoethylether

Description

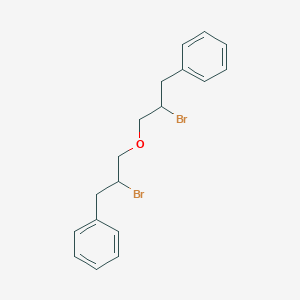

Benzyl 2-bromoethylether (IUPAC name: 2-bromoethyl benzyl ether) is an organobromine compound with the molecular formula C₉H₁₁BrO. It features a benzyl group (C₆H₅CH₂–) linked via an ether bond to a 2-bromoethyl chain (–OCH₂CH₂Br). This structure confers reactivity at both the ether oxygen and the brominated carbon, making it valuable in organic synthesis, particularly in alkylation and nucleophilic substitution reactions . Key properties include:

- Molecular weight: 199.09 g/mol

- Boiling point: Estimated ~250–270°C (based on analogous brominated ethers).

- Reactivity: The bromine atom serves as a strong leaving group, enabling participation in SN2 reactions.

Reported syntheses include gold-catalyzed benzylation of alcohols, achieving yields up to 96% under optimized conditions . Its applications span pharmaceutical intermediates, polymer chemistry, and protecting-group strategies.

Properties

Molecular Formula |

C18H20Br2O |

|---|---|

Molecular Weight |

412.2 g/mol |

IUPAC Name |

[2-bromo-3-(2-bromo-3-phenylpropoxy)propyl]benzene |

InChI |

InChI=1S/C18H20Br2O/c19-17(11-15-7-3-1-4-8-15)13-21-14-18(20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |

InChI Key |

YIWCANWTOSCKJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(COCC(CC2=CC=CC=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzyl 2-Naphthyl Ether

Structure : C₁₇H₁₄O (PubChem CID: 123080), featuring a naphthyl group instead of bromoethyl .

- Molecular weight : 234.29 g/mol.

- Physical properties : Higher boiling point (>300°C) due to extended aromaticity.

- Reactivity : Lacks a halogen, making it less reactive in substitutions. Primarily used as a UV stabilizer or in materials science.

- Applications : Contrasts with benzyl 2-bromoethylether’s role in dynamic covalent chemistry.

Benzyl Chloromethyl Ether

Structure : C₈H₉ClO (CAS 3587-60-8) .

- Molecular weight : 156.61 g/mol.

- Reactivity: Chlorine is a weaker leaving group than bromine, reducing SN2 efficiency. However, chloromethyl ethers are notorious carcinogens, necessitating stringent safety protocols .

- Synthesis : Often employs zinc chloride as a catalyst, differing from the gold-catalyzed route for bromoethyl analogs .

Benzyl Methyl Ether

Structure : C₈H₁₀O (CAS 538-86-3) .

- Molecular weight : 122.16 g/mol.

- Stability: No halogen reduces reactivity; commonly used as a solvent.

- Boiling point : ~170°C, significantly lower than bromoethyl derivatives.

4-(Bromomethyl)benzaldehyde

Structure : C₈H₇BrO (CAS 51359-78-5) .

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), while the bromomethyl moiety allows substitutions.

- Toxicity: Limited toxicological data; handling requires precautions comparable to bromoethyl ethers .

Benzyl Alcohol

Structure : C₇H₈O (CAS 100-51-6) .

- Metabolism : Rapidly oxidized to benzoic acid, unlike ethers, which resist metabolic breakdown.

- Applications : Parent alcohol for ether synthesis; less reactive but more volatile (boiling point: 205°C).

Data Table: Key Properties of Compared Compounds

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Benzyl 2-bromoethylether with high yield?

- Methodological Answer : A gold-catalyzed benzylation protocol achieves 96% yield using N-Cbz-N-benzyl-propargylamine as a precursor. The reaction involves:

- Reagents : Gold catalyst, propargylamine derivative, and benzyl alcohol.

- Conditions : Room temperature, inert atmosphere (e.g., nitrogen), and anhydrous solvent (e.g., dichloromethane).

- Purification : Column chromatography with silica gel and characterization via ¹H/¹³C NMR (e.g., δ7.35 ppm for aromatic protons, δ73.1 ppm for ether-linked carbons) and HRMS (observed [M + H]+ at 229.0630) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for 15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dry place away from oxidizing agents and heat sources .

Q. How is this compound characterized after synthesis?

- Methodological Answer :

- NMR Analysis : Compare experimental ¹H NMR peaks (e.g., δ4.56 ppm for benzyl-CH₂, δ3.69 ppm for bromoethyl protons) and ¹³C NMR shifts (e.g., δ65.2 ppm for C-Br) with literature data .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., m/z 229.0630 for C₁₁H₁₄ClO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during benzylation reactions?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to analyze variables like catalyst type, solvent polarity, and temperature .

- Experimental Optimization : Use Design of Experiments (DoE) to test factors such as gold catalyst loading (0.5–5 mol%) and reaction time (1–24 hours). Compare yields via HPLC or GC-MS .

- Data Validation : Cross-reference NMR and HRMS data with computational models (e.g., DFT calculations for intermediate stability) .

Q. What experimental designs are effective for studying solvent effects on this compound’s reactivity?

- Methodological Answer :

- Solvent Screening : Test polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents in nucleophilic substitution reactions. Monitor kinetics via in-situ FTIR or Raman spectroscopy .

- Kinetic Modeling : Use pseudo-first-order rate constants to quantify solvent polarity’s impact on reaction rates. Fit data to Arrhenius or Eyring equations .

Q. How can decomposition pathways of this compound under thermal stress be elucidated?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss at 50–300°C to identify decomposition thresholds.

- GC-MS Profiling : Capture volatile byproducts (e.g., benzyl radicals, ethylene derivatives) and correlate with DFT-predicted fragmentation patterns .

- Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm/rule out radical-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.